
2-Bromo-5-fluoro-3-methoxy-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-fluoro-3-methoxy-phenol is a halogenated phenolic compound featuring bromine, fluorine, and methoxy substituents on an aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-3-methoxy-phenol typically involves multiple steps:
Starting Material: The synthesis begins with o-methoxyphenol.
Acetylation: The phenolic hydroxyl group is protected by acetylation using acetic anhydride.
Bromination: Bromination is carried out using bromine under the catalysis of iron powder.
Deacetylation: The final step involves deacetylation to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluoro-3-methoxy-phenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-Bromo-5-fluoro-3-methoxy-phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-3-methoxy-phenol depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of bromine, fluorine, and methoxy groups can influence its binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The compound’s closest analogs, as identified in , include biphenyl derivatives with bromo, fluoro, and methoxy groups (Table 1). Key differences lie in substituent positions and backbone complexity:
Compound Name | CAS Number | Similarity Score | Substituent Positions | Molecular Backbone |
---|---|---|---|---|
2-Bromo-5-fluoro-3-methoxy-phenol | - | Reference | Bromo (C2), Fluoro (C5), Methoxy (C3) | Phenol |
5-Bromo-2'-fluoro-3'-methoxy-[1,1'-biphenyl]-3-ol | 1239591-03-7 | 0.94 | Bromo (C5), Fluoro (C2'), Methoxy (C3') | Biphenyl |
1-Bromo-3-fluoro-2-methoxy-4-methylbenzene | 1262003-43-9 | 0.90 | Bromo (C1), Fluoro (C3), Methoxy (C2), Methyl (C4) | Benzene with methyl group |
Key Observations :
- Steric Effects: The addition of a methyl group in CAS 1262003-43-9 introduces steric hindrance, which may reduce reactivity at the ortho position compared to the unsubstituted phenol .
Electronic and Reactivity Profiles
HOMO-LUMO and Drug-Likeness
In , a thiochromene derivative with a 2-bromo-5-fluorophenyl moiety was analyzed using DFT/B3LYP methods. The target compound’s methoxy group may further enhance solubility compared to the nitro-thiochromene system .
Reactivity with Nucleophiles
highlights the use of N-bromosuccinimide (NBS) for brominating furanones. For the target compound, bromine’s position at C2 (ortho to hydroxyl) may increase susceptibility to electrophilic substitution, while fluorine’s strong electron-withdrawing nature at C5 could deactivate the ring toward further substitution .
Solubility and Physicochemical Properties
- Biphenyl Analogs: The biphenyl structure in CAS 1239591-03-7 likely reduces water solubility compared to the target phenol due to increased hydrophobicity .
- Ethoxy vs. Methoxy: A related compound, (5-Bromo-2-ethoxy-3-fluorophenyl)methanol (CAS 1823949-60-5, ), shows that ethoxy groups enhance lipophilicity compared to methoxy, suggesting the target compound’s methoxy group may offer a balance between solubility and membrane permeability .
Biological Activity
2-Bromo-5-fluoro-3-methoxy-phenol is a halogenated phenolic compound that has garnered interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C_7H_6BrF O_2
- Molecular Weight: Approximately 221.03 g/mol
This compound features a bromine atom at the 2-position, a fluorine atom at the 5-position, and a methoxy group at the 3-position of the phenolic ring.
Antioxidant Activity
Research indicates that methoxy-substituted phenols exhibit notable antioxidant properties. The antioxidant capacity of this compound can be inferred from studies on similar compounds. For instance, a study on 2-methoxyphenols demonstrated significant radical-scavenging activity, which is crucial for mitigating oxidative stress in biological systems .
Anti-inflammatory Effects
Phenolic compounds have been extensively studied for their anti-inflammatory properties. The structure of this compound suggests potential inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. A quantitative structure-activity relationship (QSAR) analysis found a correlation between the presence of methoxy groups and COX-2 inhibition .
The biological activity of this compound is likely mediated through several mechanisms:
- Radical Scavenging: The methoxy group enhances electron donation, facilitating the neutralization of free radicals.
- Enzyme Inhibition: The halogen substituents may interact with active sites on COX enzymes, inhibiting their activity and reducing inflammation.
- Cell Signaling Modulation: Similar compounds have shown the ability to modulate signaling pathways related to inflammation and oxidative stress.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antioxidant | Significant radical-scavenging activity | |
Anti-inflammatory | Potential COX-2 inhibition | |
Cytotoxicity | Varies with concentration |
Case Study: Antioxidant Capacity Evaluation
A study evaluated the antioxidant capacity of various substituted phenols using the DPPH radical scavenging assay. The results indicated that compounds with electron-donating groups like methoxy exhibited enhanced antioxidant activity. Although specific data for this compound was not available, its structural similarity suggests comparable efficacy .
Properties
Molecular Formula |
C7H6BrFO2 |
---|---|
Molecular Weight |
221.02 g/mol |
IUPAC Name |
2-bromo-5-fluoro-3-methoxyphenol |
InChI |
InChI=1S/C7H6BrFO2/c1-11-6-3-4(9)2-5(10)7(6)8/h2-3,10H,1H3 |
InChI Key |
NYMLUUSOLNXNOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1Br)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.